2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide
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Overview
Description
2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazino group, a benzylidene moiety, and an oxoacetamide group. These structural features contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by acylation with N-methyl-2-oxoacetamide. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch reactors: For controlled reaction conditions
Continuous flow reactors: For increased efficiency and scalability
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazino compounds.
Scientific Research Applications
2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with receptor sites to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- **2-[2-(2-hydroxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-11-9(15)10(16)13-12-6-7-4-2-3-5-8(7)14/h2-6,14H,1H3,(H,11,15)(H,13,16)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZZWDNGSPPUSL-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NN=CC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C(=O)N/N=C/C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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